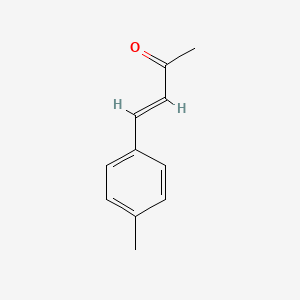

3-丁烯-2-酮,4-(4-甲基苯基)-

描述

Synthesis Analysis

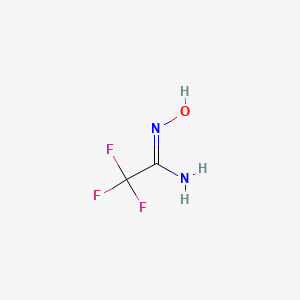

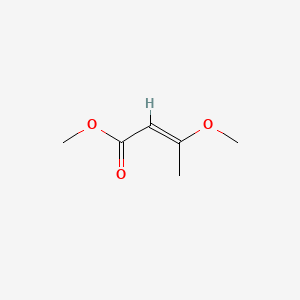

Paper discusses a related compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which serves as a three-carbon synthon for the synthesis of various heterocycles. This compound demonstrates versatility in forming five and six-membered rings with potential aldehyde functionality. The synthesis involves cyclocondensation with bifunctional heteronucleophiles, indicating that the butenone structure is amenable to nucleophilic addition reactions. This suggests that "3-Buten-2-one, 4-(4-methylphenyl)-" could potentially be used in similar synthetic applications.

Molecular Structure Analysis

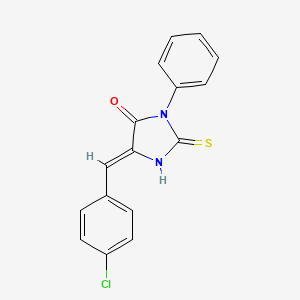

The molecular structure of compounds similar to "3-Buten-2-one, 4-(4-methylphenyl)-" has been studied using spectroscopic methods and theoretical computations. For instance, paper uses infrared and Raman spectroscopy, along with DFT calculations, to analyze the vibrational wavenumbers and geometrical parameters of 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione. The accuracy of these methods is validated by comparing the computed parameters with X-ray diffraction results. This approach could be applied to "3-Buten-2-one, 4-(4-methylphenyl)-" to determine its molecular structure and confirm its geometry.

Chemical Reactions Analysis

The reactivity of the butenone moiety is highlighted in paper , where the compound undergoes various cyclocondensation reactions. Additionally, paper discusses the intramolecular hydrogen bond in 3-amino-1-phenyl-2-buten-1-one, which influences the molecule's reactivity and stability. These studies suggest that "3-Buten-2-one, 4-(4-methylphenyl)-" may also exhibit specific reactivity patterns due to the presence of conjugated systems and potential for intramolecular interactions.

Physical and Chemical Properties Analysis

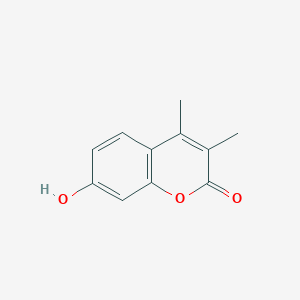

The physical and chemical properties of structurally related compounds are explored in several papers. Paper provides a comprehensive analysis of the molecular properties, including NLO, NBO, NLMO, and MESP, of a pyrazole derivative. These properties are crucial for understanding the reactivity and interaction of the molecule with other chemical species. Paper discusses the synthesis and improvement of an antioxidant, which is structurally different but shares some functional groups with "3-Buten-2-one, 4-(4-methylphenyl)-". The process conditions and yield optimization described could be relevant for the synthesis and handling of "3-Buten-2-one, 4-(4-methylphenyl)-".

科学研究应用

与胺的反应

3,4,4-三氯-1-(4-甲基苯基)-3-丁烯-1-酮与胺的反应促进了内部氯原子的取代,并伴有原质子烯丙基重排。此过程导致形成相应的 3-氨基-4,4-二氯-1-(4-甲基苯基)-2-丁烯-1-酮,展示了该化合物在合成有机化学中通过选择性卤代取代和重排机制来修饰分子结构的效用 (Potkin、Petkevich、Kaberdin 和 Tychinskaya,2002 年)。

分子动力学研究

对具有单个苯基的单羟基醇(包括 1-(4-甲基苯基)-1-丙醇)的分子动力学研究揭示了苯环和羟基定位对高压下分子动力学的影响。这些研究提供了有关分子堆积和刚度的宝贵信息,有助于我们了解分子间相互作用及其在高压下的扰动 (Kołodziej 等,2020 年)。

合成和光谱分析

与 3-丁烯-2-酮、4-(4-甲基苯基)-相关的化合物的合成和光谱分析,例如 4-(4-正己氧基苯基)-2-甲基-3-丁炔-2-醇,突出了该化合物作为生产专用试剂的中间体的作用。这些研究有助于开发具有特定光学特性的材料,促进材料科学的进步 (Praveenkumar 等,2021 年)。

安全和危害

The safety data sheet for a similar compound, 3-Buten-2-one, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin, eye, and respiratory tract irritation . It’s important to handle “3-Buten-2-one, 4-(4-methylphenyl)-” with appropriate safety measures.

属性

IUPAC Name |

(E)-4-(4-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXMUOFSQBSHGN-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062879, DTXSID301288351 | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Buten-2-one, 4-(4-methylphenyl)- | |

CAS RN |

4023-84-1, 3160-38-1 | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-en-2-one, 4-(4-methylphenyl)-,(E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(4-Methylphenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301288351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry observed in the formation of 4,4'-bipyrazolines from substituted benzylideneacetone phenylhydrazones?

A1: The research paper [] demonstrates that the substitution pattern on the benzylideneacetone phenylhydrazone significantly influences the stereochemical outcome of the 4,4'-bipyrazoline product formed upon oxidation with nickel peroxide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)

![(3,4-Dimethyl-6-oxo-1,6-dihydro-pyrano[2,3-c]-pyrazol-5-yl)-acetic acid](/img/structure/B1310031.png)